Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate
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Overview
Description
Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . This compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-(naphthalen-2-yl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Oxazole-4-carboxylic acids.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-(naphthalen-2-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Known for its antimicrobial activity.
Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Exhibits cytotoxic activity against cancer cell lines.
Uniqueness
Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazole derivatives and contributes to its potential as a versatile compound in various scientific fields .
Properties
Molecular Formula |
C16H13NO3 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 5-methyl-2-naphthalen-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-10-14(16(18)19-2)17-15(20-10)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 |
InChI Key |
VNBAAUVZTBUILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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